4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride

Description

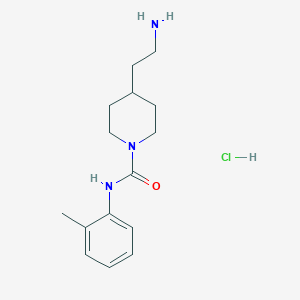

4-(2-Aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride (IUPAC name: 4-(2-aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide hydrochloride) is a piperidine-derived compound with a carboxamide functional group. Structurally, it features a piperidine ring substituted with a 2-aminoethyl chain at the 4-position and an o-tolyl (2-methylphenyl) group attached via a carboxamide linkage. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

This compound is synthesized via nucleophilic substitution reactions, typically starting from 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide precursors. Characterization methods include ¹H NMR, ¹³C NMR, and HRMS, confirming a molecular weight of 262.1914 g/mol (C₁₅H₂₄N₃O⁺·HCl) and purity exceeding 98% in optimized syntheses .

Properties

IUPAC Name |

4-(2-aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.ClH/c1-12-4-2-3-5-14(12)17-15(19)18-10-7-13(6-9-16)8-11-18;/h2-5,13H,6-11,16H2,1H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPNSOSYZQOPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using reagents like ethylenediamine.

Attachment of the o-Tolyl Group: The o-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Formation of the Carboxamide: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Trace Amine-Associated Receptor Modulation

Recent studies have indicated that compounds based on the 4-(2-aminoethyl)piperidine core, including 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, exhibit significant activity at trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neuropsychiatric disorders, including schizophrenia. The compound demonstrated a promising level of potency with an EC50 of 0.507 μM, indicating its potential as a lead compound for further development in treating schizophrenia and related conditions .

Inhibitors of Polo-Like Kinase 1

The compound's structural features make it a candidate for developing inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancers. Inhibitors derived from similar scaffolds have shown enhanced efficacy against Plk1, suggesting that derivatives of this compound could be explored for anticancer therapies .

Targeted Protein Degradation

The compound has been identified as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins within cells, offering a novel approach to cancer therapy and other diseases by overcoming limitations associated with traditional small-molecule inhibitors . The incorporation of this compound into PROTACs may enhance their pharmacological properties and efficacy.

Case Study 1: Schizophrenia Treatment

A study evaluated the efficacy of various TAAR1 modulators, including derivatives of the piperidine core. The findings suggested that these compounds could significantly alleviate symptoms in animal models of schizophrenia, paving the way for clinical trials .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with Plk1 inhibitors derived from similar scaffolds showed marked reductions in cell viability and proliferation. These findings support the hypothesis that compounds like this compound could be optimized for anticancer applications .

Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Neuropsychiatry | Modulation of TAAR1 for schizophrenia treatment | Novel therapeutic strategies |

| Oncology | Development of Plk1 inhibitors for cancer therapy | Improved cancer treatment options |

| Drug Discovery | Use as a linker in PROTACs for targeted protein degradation | Enhanced specificity and efficacy in drug design |

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Insights :

- Electron-withdrawing groups (e.g., fluorine) on the aryl ring may enhance metabolic stability but reduce synthetic yields due to steric or electronic effects.

Pharmacological Activity

- TAAR1 Agonism : The target compound’s o-tolyl substituent provides moderate TAAR1 activation compared to the 3,5-dimethylphenyl analogue (AP163) , which demonstrated superior in vivo efficacy in rodent models of psychosis (e.g., reduced hyperlocomotion and improved cognitive function) .

- Fluorinated Analogues : Derivatives like the 4-fluorophenyl and 2,4-difluorophenyl variants show variable TAAR1 binding affinities. Fluorine’s electronegativity may enhance receptor interactions but requires balancing with solubility constraints .

Molecular Modeling and Design

Computational studies highlight the importance of the piperidine-2-aminoethyl scaffold in TAAR1 binding. The o-tolyl group’s methyl substituent occupies a hydrophobic pocket in the receptor, while the carboxamide forms hydrogen bonds with residues like Asp103 and Tyr293. By contrast, the 3,5-dimethylphenyl analogue (AP163) exhibits tighter binding due to symmetric hydrophobic interactions .

Biological Activity

4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, known by its CAS number 1160245-28-2, is a piperidine derivative with a molecular formula of C₁₅H₂₄ClN₃O and a molecular weight of 297.82 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in treating neurological disorders and pain management.

Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets. It has been studied for its potential as:

- An analgesic : Targeting pain pathways in the nervous system.

- A neuroprotective agent : Potentially offering protective effects against neurodegeneration.

The compound's structure allows it to interact with key receptors involved in these processes, including those related to pain modulation and neuroprotection.

Pharmacological Profile

The pharmacological profile of this compound suggests it may function as a multitarget drug, acting on multiple pathways simultaneously. Studies have shown that compounds with similar structures can inhibit various kinases such as VEGFR-2, ERK-2, and Abl-1, which are crucial in cancer treatment and other diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-(2-Aminoethyl)-N-(m-tolyl)piperidine-1-carboxamide hydrochloride | Structure | Similar mechanism but different receptor affinity |

| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Structure | Higher lipophilicity; used in drug delivery systems |

| 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride | Structure | Exhibits strong analgesic properties; different side chain |

This table illustrates how the variations in substituents can influence the biological activity and pharmacokinetic properties of these compounds.

Study on Anticancer Activity

In a study focusing on anticancer properties, derivatives of piperidine compounds were evaluated for their ability to induce apoptosis in cancer cell lines. A notable derivative exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative effects . This suggests that similar mechanisms may be exploitable in this compound.

Neuroprotective Effects

Another study examined the neuroprotective effects of piperidine derivatives, finding that certain compounds could significantly reduce neuronal cell death in models of neurodegeneration. The mechanisms involved included modulation of neuroinflammatory pathways and inhibition of apoptotic signaling cascades .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, and how are the products characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions starting from 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide precursors. Key steps include fluorination or alkylation of the aryl group and subsequent hydrochloride salt formation. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation . Coupling reagents such as EDC and HOAt (mentioned in related piperazine derivatizations) may optimize carboxamide bond formation .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection, while structural integrity is confirmed via 1H/13C NMR and HRMS. For crystalline derivatives, X-ray crystallography (as demonstrated for analogous N-(4-chlorophenyl)piperidine carboxamides) provides detailed conformational insights . Quantitative elemental analysis ensures stoichiometric accuracy of the hydrochloride salt .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Although specific hazard classifications are unavailable, standard precautions for handling amines and hydrochlorides apply. Use nitrile gloves (selected based on permeation resistance tests) and work in a fume hood to avoid inhalation. Storage should follow guidelines for hygroscopic compounds, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the in vivo efficacy of this compound as a TAAR1 agonist for psychotic disorders?

- Methodological Answer : In vivo studies should employ rodent models (e.g., prepulse inhibition or amphetamine-induced hyperactivity) to assess antipsychotic activity. Dose-response curves (0.1–10 mg/kg, intraperitoneal) and pharmacokinetic profiling (plasma/brain concentration via LC-MS) are critical. Co-administration with TAAR1 knockout models validates target specificity . Statistical rigor requires ≥3 biological replicates and ANOVA with post-hoc tests .

Q. What strategies are effective in resolving contradictions between in vitro binding affinity and in vivo pharmacological activity?

- Methodological Answer : Discrepancies may arise from poor blood-brain barrier penetration or active metabolites. Address this by:

- Measuring unbound brain-to-plasma ratios using microdialysis.

- Synthesizing and testing major metabolites (e.g., N-dealkylated products) for off-target effects.

- Employing PET imaging with radiolabeled analogs (e.g., 11C or 18F derivatives) to confirm target engagement .

Q. How does the substitution pattern on the aryl group influence the compound's activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer : Fluorine or methyl substituents at the ortho position (e.g., o-tolyl) enhance TAAR1 agonism by optimizing hydrophobic interactions with the receptor’s binding pocket. Comparative SAR data show that 2,4-difluorophenyl analogs exhibit 2-fold higher potency than unsubstituted derivatives, while bulky groups (e.g., 3,5-dimethylphenyl) reduce bioavailability .

Q. What computational methods are suitable for predicting the compound’s interaction with TAAR1?

- Methodological Answer : Molecular docking (using TAAR1 homology models) and molecular dynamics simulations (≥100 ns trajectories) identify key residues (e.g., Asp103, Tyr291) for ligand binding. Free energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement quality control protocols:

- Track reaction yields and purity across batches using standardized HPLC conditions.

- Use 2D NMR (e.g., HSQC, HMBC) to detect trace impurities (e.g., unreacted intermediates).

- Cross-validate biological activity with at least two independently synthesized batches .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/ED50 values. Use nonlinear mixed-effects modeling (NONMEM) for population pharmacokinetic-pharmacodynamic (PK-PD) analyses. Report 95% confidence intervals and effect sizes to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.